2-((4-Aminophenyl)amino)-5-nitrobenzenesulphonic acid hydrochloride
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Overview
Description
2-((4-Aminophenyl)amino)-5-nitrobenzenesulphonic acid hydrochloride is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a nitro group, and a benzenesulphonic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Aminophenyl)amino)-5-nitrobenzenesulphonic acid hydrochloride typically involves multiple steps. One common method includes the nitration of 2-aminobenzenesulphonic acid, followed by the reduction of the nitro group to an amino group. The final step involves the diazotization of the amino group and subsequent coupling with 4-aminophenylamine under acidic conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((4-Aminophenyl)amino)-5-nitrobenzenesulphonic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are often used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or Lewis acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitroso derivatives, while reduction of the nitro group can produce diamino derivatives .
Scientific Research Applications
2-((4-Aminophenyl)amino)-5-nitrobenzenesulphonic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds and dyes.
Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of 2-((4-Aminophenyl)amino)-5-nitrobenzenesulphonic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the functional groups present. The nitro and amino groups play a crucial role in its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzenesulphonic acid: Lacks the nitro and additional amino groups, making it less versatile.
4-Aminophenylamine: Does not contain the sulfonic acid group, limiting its applications in certain reactions.
5-Nitrobenzenesulphonic acid: Lacks the amino groups, reducing its reactivity in certain chemical processes.
Uniqueness
2-((4-Aminophenyl)amino)-5-nitrobenzenesulphonic acid hydrochloride is unique due to the presence of both amino and nitro groups, along with the sulfonic acid moiety. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
94232-01-6 |
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Molecular Formula |
C12H12ClN3O5S |
Molecular Weight |
345.76 g/mol |
IUPAC Name |
2-(4-aminoanilino)-5-nitrobenzenesulfonic acid;hydrochloride |
InChI |
InChI=1S/C12H11N3O5S.ClH/c13-8-1-3-9(4-2-8)14-11-6-5-10(15(16)17)7-12(11)21(18,19)20;/h1-7,14H,13H2,(H,18,19,20);1H |
InChI Key |
ODQRSGUUAKFPFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O.Cl |
Origin of Product |
United States |
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